molecular formula C13H8ClNO3 B2753921 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid CAS No. 499211-98-2

5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid

Cat. No.: B2753921
CAS No.: 499211-98-2
M. Wt: 261.66
InChI Key: DZNILKKKEGCWEO-UHFFFAOYSA-N
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Description

5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid is a heterocyclic compound that features a benzofuran core substituted with a chloro group and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with pyrrole under acidic conditions to form the benzofuran core. This is followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often involve the use of catalysts and specific solvents to optimize yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of industrial reactors can enhance efficiency and scalability. The choice of solvents and catalysts is crucial to ensure the process is economically viable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted benzofuran and pyrrole compounds .

Scientific Research Applications

5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate
  • 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide
  • 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Uniqueness

5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzofuran core with a pyrrole moiety and a carboxylic acid group makes it a versatile compound for various applications .

Biological Activity

5-Chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid (CAS No. 499211-98-2) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications in medicinal chemistry.

The synthesis of this compound typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with pyrrole under acidic conditions, followed by carboxylation. The resulting compound features a benzofuran core with a chloro substituent and a pyrrole moiety, which contributes to its unique chemical reactivity and biological activity .

PropertyValue
Molecular FormulaC13H8ClNO3
Molar Mass261.66 g/mol
CAS Number499211-98-2
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The compound's mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In studies involving A549 human lung adenocarcinoma cells, it was found to reduce cell viability significantly. The cytotoxic effects were assessed using the MTT assay, comparing the results with standard chemotherapeutic agents like cisplatin. Notably, the compound induced apoptosis in cancer cells, as evidenced by increased sub-G1 phase cell populations in flow cytometry analyses .

Table: Anticancer Activity Assessment

CompoundCell LineViability (%)Apoptosis Induction (%)
This compoundA54966Early: 8.11, Late: 23.77
CisplatinA54978-

Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor of specific enzymes relevant to cancer progression and microbial resistance. For example, it has been tested against carbonic anhydrases (CAs), which play critical roles in tumor growth and metastasis. The inhibition constant values obtained indicate moderate to high inhibitory activity, suggesting potential therapeutic applications in cancer treatment .

Case Studies and Research Findings

Recent studies have highlighted the compound's versatility as a scaffold for developing novel therapeutic agents. For instance, derivatives of benzofuran-based carboxylic acids have been synthesized and evaluated for enhanced biological activity. These derivatives often exhibit improved potency against target pathogens or cancer cells compared to the parent compound .

Case Study Example:
In one study, a series of benzofuran derivatives were synthesized from this compound. These derivatives were screened for their anticancer activity, revealing that modifications at specific positions on the pyrrole ring significantly influenced their efficacy against various cancer cell lines.

Properties

IUPAC Name

5-chloro-3-pyrrol-1-yl-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO3/c14-8-3-4-10-9(7-8)11(12(18-10)13(16)17)15-5-1-2-6-15/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNILKKKEGCWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(OC3=C2C=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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